Peptide pva

V1 vasopressin receptor radioligand binding rat liver plasma membranes

Peptide PVA (CAS 114472-81-0), synonymously termed vasopressin antisense peptide, is a synthetic nonapeptide with the sequence H-Ser-Ser-Trp-Ala-Val-Leu-Glu-Val-Ala-OH (molecular weight 961.07 Da, formula C44H68N10O14). It is encoded by RNA complementary to the arginine vasopressin (AVP) mRNA and was originally designed to test the molecular recognition hypothesis that peptide ligands and their receptor binding sites are specified by complementary nucleotide sequences.

Molecular Formula C44H68N10O14
Molecular Weight 961.1 g/mol
CAS No. 114472-81-0
Cat. No. B1679560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide pva
CAS114472-81-0
Synonymspeptide PVA
PVA peptide
Ser-Ser-Trp-Ala-Val-Leu-Glu-Val-Ala
vasopressin antisense peptide
Molecular FormulaC44H68N10O14
Molecular Weight961.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CO)N
InChIInChI=1S/C44H68N10O14/c1-20(2)15-30(40(63)49-29(13-14-33(57)58)38(61)54-34(21(3)4)42(65)48-24(8)44(67)68)51-43(66)35(22(5)6)53-36(59)23(7)47-39(62)31(16-25-17-46-28-12-10-9-11-26(25)28)50-41(64)32(19-56)52-37(60)27(45)18-55/h9-12,17,20-24,27,29-32,34-35,46,55-56H,13-16,18-19,45H2,1-8H3,(H,47,62)(H,48,65)(H,49,63)(H,50,64)(H,51,66)(H,52,60)(H,53,59)(H,54,61)(H,57,58)(H,67,68)/t23-,24-,27-,29-,30-,31-,32-,34-,35-/m0/s1
InChIKeyCSSCNAQAPMBKBR-UIXLVMMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Peptide PVA (CAS 114472-81-0) Procurement Guide: Vasopressin Antisense Peptide for Receptor-Negative Control Studies


Peptide PVA (CAS 114472-81-0), synonymously termed vasopressin antisense peptide, is a synthetic nonapeptide with the sequence H-Ser-Ser-Trp-Ala-Val-Leu-Glu-Val-Ala-OH (molecular weight 961.07 Da, formula C44H68N10O14) [1]. It is encoded by RNA complementary to the arginine vasopressin (AVP) mRNA and was originally designed to test the molecular recognition hypothesis that peptide ligands and their receptor binding sites are specified by complementary nucleotide sequences [2]. Commercial sourcing typically offers ≥98% HPLC purity as a lyophilized solid, with recommended storage at −20°C (powder, 3 years) or −80°C (in solvent, 1–2 years) . Unlike canonical vasopressin receptor ligands, PVA has been conclusively demonstrated across multiple independent studies to lack binding to V1 and V2 vasopressin receptors and to exert no agonist or antagonist activity in functional assays, establishing its primary utility as a rigorously validated negative control peptide and as a tool for studying sense–antisense peptide recognition phenomena [2][3].

Why Vasopressin Analogs Cannot Substitute for Peptide PVA in Negative Control and Antisense Recognition Experiments


The vasopressin peptide family encompasses agonists (AVP, oxytocin), selective antagonists (e.g., d(CH2)5,Sar7]AVP, mozavaptan), and binding proteins (neurophysin II), all of which actively engage V1 or V2 receptors with measurable affinity and functional consequence [1]. Peptide PVA occupies a unique, experimentally critical niche: it is the only commercially available peptide that is structurally derived from the vasopressin genomic locus yet has been demonstrated across multiple independent radioligand binding, second messenger, and in vivo bioassay platforms to exhibit no detectable interaction with either V1 or V2 vasopressin receptors [1][2]. Furthermore, rat and bovine PVA homologs differ by only two N-terminal residues (Ser-Ser vs. Ala-Pro), yet this minimal sequence variation produces a functional dichotomy in immune modulation assays—rat PVA blocks AVP-mediated IFN-γ help while bovine PVA does not—meaning that even the closest in-class analog cannot be treated as interchangeable [3]. Substituting any other vasopressin-pathway peptide for PVA in a negative control experiment would introduce receptor engagement artifacts and invalidate the experimental interpretation. The quantitative evidence below establishes exactly where and how PVA diverges from its nearest comparators.

Quantitative Differential Evidence for Peptide PVA: Head-to-Head Comparisons Against Vasopressin Receptor Ligands and In-Class Analogs


V1 Receptor Radioligand Binding: PVA vs. Selective V1 Antagonist and AVP

In a direct head-to-head radioligand binding study using rat liver plasma membranes, peptides known to bind V1 receptors inhibited [125I][d(CH2)5,Sar7]AVP (a selective V1 antagonist radioligand) and [3H]AVP binding, whereas the AVP complementary peptide PVA (Ser-Ser-Trp-Ala-Val-Leu-Glu-Val-Ala) produced no inhibition at concentrations tested [1]. The competitive V1 antagonist d(CH2)5,Sar7]AVP served as the positive comparator, demonstrating that the assay system could detect receptor–ligand interactions. The complete absence of PVA-mediated displacement indicates that PVA lacks any measurable affinity for the V1 receptor binding pocket.

V1 vasopressin receptor radioligand binding rat liver plasma membranes antisense peptide

V2 Receptor Binding and cAMP Signaling: PVA Lacks Functional Activity at V2 Receptors

Jurzak et al. (1993) tested both rat PVA (H-Ser-Ser-Trp-Ala-Val-Leu-Glu-Val-Ala-OH) and bovine PVA (H-Ala-Pro-Trp-Ala-Val-Leu-Glu-Val-Ala-OH) for their ability to affect [8-arginine]vasopressin (AVP) binding to V2 receptors and AVP-induced cAMP production [1]. Neither rat nor bovine PVA affected the binding of AVP to V2 receptors in bovine kidney membranes or in LLC-PK1 pig kidney epithelial cells. Furthermore, neither peptide influenced AVP-stimulated cAMP accumulation in LLC-PK1 cells at any concentration tested. By contrast, AVP itself binds V2 receptors and robustly stimulates cAMP production in these systems, defining the positive signal range.

V2 vasopressin receptor cAMP signaling LLC-PK1 cells bovine kidney membranes

In Vivo Pressor Bioassay: PVA Does Not Suppress AVP-Induced Blood Pressure Elevation

Kelly et al. (1990) evaluated whether PVA could antagonize the well-characterized hypertensive (pressor) effect of AVP mediated by vascular V1 receptors in an in vivo rat blood pressure bioassay [1]. AVP administration produced a quantifiable pressor response. Co-administration or pretreatment with PVA failed to suppress the AVP-induced pressor effect. This result is consistent with the in vitro binding data and definitively demonstrates that PVA lacks V1 antagonist activity in a whole-animal physiological context.

in vivo bioassay blood pressure V1 pressor response rat model

Species-Specific Functional Divergence: Rat PVA vs. Bovine PVA in AVP-Mediated Immune Modulation

Torres and Johnson (1990) compared the abilities of 5′→3′ AVP-binding peptides from the rat and bovine genomes to block the AVP helper signal for interferon-gamma (IFN-γ) production in murine spleen cell cultures [1]. Rat PVA (Ser-Ser-Trp-Ala-Val-Leu-Glu-Val-Ala) was almost as effective as the 3′→5′ AVP-binding peptide at blocking AVP function. In striking contrast, bovine PVA (Ala-Pro-Trp-Ala-Val-Leu-Glu-Val-Ala)—differing by only two N-terminal residues—had no blocking activity. A 9-amino acid scrambled control peptide likewise showed no effect, confirming sequence specificity. Polyclonal antibodies raised against rat PVA blocked AVP activity, whereas anti-bovine PVA antibodies did not.

species homolog immune modulation IFN-gamma structure-activity relationship

Immunocytochemical Competition: PVA Inhibits Anti-Idiotype Antibody Staining of Putative AVP Autoreceptors

Knigge et al. (1988) demonstrated that immunocytochemical staining of putative presynaptic (auto-) receptors associated with AVP neurons by an anti-idiotype antibody could be markedly reduced or abolished by preincubation of the antibody with peptide PVA [1]. This finding contrasts with PVA's lack of activity in V1/V2 binding and signaling assays and suggests that PVA may share structural features with the AVP autoreceptor binding site, enabling it to compete with the anti-idiotype antibody. No quantitative competition data (e.g., IC50) were reported, making this a qualitative but mechanistically significant observation.

anti-idiotype antibody immunocytochemistry AVP autoreceptor presynaptic receptor

Direct AVP–PVA Binding: No Interaction Detected vs. Specific AVP Binding to Neurophysin II and Antibodies

Jurzak et al. (1993) assessed direct physical interaction between rat PVA and [3H]AVP using a solid-surface binding assay [1]. No binding of [3H]AVP to immobilized PVA was observed. This contrasted with the specific, saturable binding of [3H]AVP to neurophysin II (the physiological AVP carrier protein) and to anti-AVP antibodies, both of which served as positive binding controls in the same experimental system. This result further confirms that the predicted sense–antisense peptide interaction between AVP and PVA does not occur under these conditions.

direct binding solid-phase assay neurophysin II sense-antisense interaction

Validated Application Scenarios for Peptide PVA (CAS 114472-81-0) in Research and Industrial Settings


Negative Control for V1 and V2 Vasopressin Receptor Binding and Signaling Assays

Peptide PVA is uniquely qualified as a negative control for vasopressin receptor pharmacology studies. Across radioligand binding assays (V1: rat liver membranes; V2: bovine kidney membranes and LLC-PK1 cells), second messenger assays (cAMP in LLC-PK1 cells), and in vivo pressor bioassays, PVA consistently exhibits no receptor engagement or functional activity [1][2]. This multi-platform validation cannot be claimed by any other vasopressin-locus-derived peptide. Researchers conducting V1 or V2 receptor screening, antagonist characterization, or signal transduction studies should include PVA to establish the assay noise floor without introducing receptor-mediated artifacts.

Sense–Antisense Peptide Recognition and Molecular Recognition Hypothesis Studies

PVA was originally designed to test the hypothesis that peptides encoded by complementary RNA strands interact with high specificity. Although the predicted AVP–PVA interaction was not observed in direct binding or functional assays [1][2], PVA remains the most extensively characterized antisense peptide in the vasopressin system. Its published dataset—spanning binding, signaling, immunological, and in vivo experiments—makes it an indispensable reference compound for laboratories investigating the physicochemical basis and limitations of sense–antisense peptide recognition [3].

Species-Specific Structure–Activity Relationship Studies Using Rat and Bovine PVA Homologs

The two-amino-acid difference between rat PVA (Ser-Ser-Trp-Ala-Val-Leu-Glu-Val-Ala) and bovine PVA (Ala-Pro-Trp-Ala-Val-Leu-Glu-Val-Ala) produces a functional dichotomy in AVP-dependent immune modulation: rat PVA blocks AVP help for IFN-γ production, whereas bovine PVA is inactive [1]. This minimal sequence variation with maximal functional consequence makes the rat/bovine PVA pair an ideal system for structure–activity relationship (SAR) studies examining how N-terminal residue identity governs antisense peptide bioactivity in immune contexts.

Anti-Idiotype Antibody Characterization and AVP Autoreceptor Probing

Knigge et al. (1988) demonstrated that PVA preincubation can markedly reduce or abolish anti-idiotype antibody staining of putative presynaptic AVP autoreceptors in brain tissue [1]. This property makes PVA a useful competition reagent for immunocytochemical and immunohistochemical protocols aimed at characterizing anti-idiotype antibodies raised against vasopressin or at mapping AVP autoreceptor distribution, where the peptide's lack of V1/V2 activity ensures that observed competition effects are attributable to idiotype–anti-idiotype interactions rather than receptor pharmacology.

Quote Request

Request a Quote for Peptide pva

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.